Piperidione

Description

Structure

3D Structure

Properties

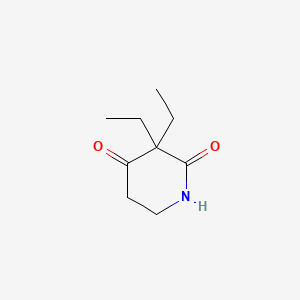

IUPAC Name |

3,3-diethylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h3-6H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEVWUKXWFOAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)CCNC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227804 | |

| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-03-2 | |

| Record name | 3,3-Diethyl-2,4-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERIDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethylpiperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ6KL0Q8UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Piperidione Core

This technical guide provides a comprehensive overview of the this compound core structure, its chemical properties, and its significant role in modern drug development. The focus is on the 2,6-piperidinedione (glutarimide) moiety, a key pharmacophore in a class of transformative therapeutic agents.

Core Structure and Nomenclature

The term "this compound" refers to a six-membered piperidine (B6355638) ring containing two ketone functional groups.[1] The most pharmacologically significant isomer is 2,6-piperidinedione , also known by its common name, glutarimide (B196013) .[2][3] This structure is formed from the dehydration of the amide of glutaric acid.[2]

The glutarimide ring is the foundational scaffold for several critical drugs, including thalidomide, lenalidomide (B1683929), and pomalidomide.[2]

Physical and Chemical Properties

The physical and chemical properties of the unsubstituted 2,6-piperidinedione (glutarimide) core are summarized below. These properties can be significantly altered by the addition of various substituents.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | [2][3][4][5] |

| Molecular Weight | 113.11 g/mol | [2][3][4][5] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 152–157 °C | [2][5] |

| Solubility | Soluble in water, ethanol, and acetone | [2] |

| IUPAC Name | piperidine-2,6-dione | [3] |

| CAS Number | 1121-89-7 | [3][4] |

Synthesis and Reactivity

The piperidone core serves as a valuable building block in synthetic organic chemistry.[6] The glutarimide ring itself can be synthesized by heating glutaric acid with ammonia, which is then followed by dehydration to facilitate ring closure.[2] More complex derivatives are often synthesized through multi-step processes involving cyclization reactions.[6][7]

General Reactivity

The chemical reactivity of the this compound core is dictated by its functional groups:

-

Nucleophilic Addition : The carbonyl groups are susceptible to nucleophilic attack.[8]

-

Reduction : The ketone groups can be reduced to hydroxyl groups using standard reducing agents like sodium borohydride.[8]

-

Condensation Reactions : The ring can participate in condensation reactions with aldehydes or ketones to form more complex molecular architectures.[8]

Example Experimental Protocol: Synthesis of Substituted Piperidones

The following is a generalized protocol for the synthesis of substituted piperidin-4-ones, which are common precursors. This methodology is based on established chemical transformations.[9]

-

Protection : The nitrogen of a commercially available piperidin-4-one is protected using a suitable protecting group (e.g., Boc, Cbz, or Tosyl).

-

Oxidation : The protected piperidin-4-one is oxidized to an α,β-unsaturated ketone (a dihydropyridinone) using an oxidizing agent like iodoxybenzoic acid (IBX) in DMSO.[9] The reaction is typically stirred at a controlled temperature (e.g., 30°C) for 48-72 hours.

-

Conjugate Addition : A desired substituent, such as a phenyl group from phenylboronic acid, is introduced via a conjugate addition reaction to the α,β-unsaturated system.

-

Homologation & Derivatization : The ketone can be further modified, for example, through a Wittig reaction to introduce a side chain.[9] This side chain can then be converted into various functional groups, such as amines, through subsequent reduction or amination steps.

-

Deprotection & Purification : The final step involves the removal of the nitrogen protecting group and purification of the final compound, typically by column chromatography or recrystallization. Product purity is confirmed using HPLC.[9]

Pharmacological Significance: The Glutarimide Core in IMiDs®

The glutarimide (2,6-piperidinedione) core is the defining feature of a class of drugs known as Immunomodulatory Imide Drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[10][11][12] These drugs are potent therapeutics for hematological malignancies, particularly multiple myeloma.[11][13]

Mechanism of Action: Cereblon E3 Ligase Modulation

The primary mechanism of action for IMiDs is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][14][15] CRBN is a substrate receptor within the Cullin 4-RING E3 ligase (CRL4) complex, which also includes DDB1, CUL4A, and ROC1.[11][15]

The process unfolds as follows:

-

Binding : The glutarimide ring of the IMiD molecule binds directly to Cereblon.[10][16]

-

Substrate Recruitment : This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment of "neosubstrates" that would not normally be targeted.[10][11]

-

Ubiquitination : Key neosubstrates in lymphocytes include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][17] The CRL4-CRBN complex tags these proteins with ubiquitin molecules.

-

Proteasomal Degradation : The ubiquitinated IKZF1 and IKZF3 are then targeted for degradation by the proteasome.[10][11]

-

Downstream Effects : The degradation of these transcription factors leads to two major therapeutic outcomes:

-

Direct Anti-Tumor Effects : The loss of IKZF1/3 leads to the downregulation of critical myeloma survival factors like IRF4 and c-MYC, triggering apoptosis (cell death) in malignant plasma cells.[11][17][18]

-

Immunomodulatory Effects : The degradation of IKZF1/3 in T-cells leads to increased production of immunostimulatory cytokines like Interleukin-2 (IL-2), which enhances the activity of T-cells and Natural Killer (NK) cells, boosting the body's anti-tumor immune response.[13][17][19]

-

Analytical Methodologies

Characterization and purity assessment of this compound-containing compounds are critical in research and development. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

General Protocol: HPLC Purity Analysis

-

Sample Preparation : A stock solution of the test compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Chromatographic Conditions :

-

Column : A reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase : A gradient elution is employed using two solvents. Solvent A is often deionized water with a small amount of acid (e.g., 0.05% trifluoroacetic acid), and Solvent B is an organic solvent like acetonitrile with the same acid concentration.[9]

-

Gradient : A typical gradient might run from 10% B to 100% B over 25-30 minutes.[9]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).[9]

-

-

Data Analysis : The resulting chromatogram is analyzed. The purity of the compound is calculated based on the area of the main peak relative to the total area of all peaks. The identity of the compound is often confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).

Conclusion

The this compound core, particularly the 2,6-piperidinedione (glutarimide) structure, is a privileged scaffold in medicinal chemistry. Its role as the cornerstone of the IMiD class of drugs has revolutionized the treatment of multiple myeloma and other diseases. The unique mechanism of action, involving the targeted degradation of disease-causing proteins via modulation of the Cereblon E3 ligase, represents a paradigm shift in drug discovery.[10][20] A thorough understanding of the this compound core's chemical properties, synthesis, and biological activity is essential for researchers and scientists working to develop the next generation of targeted therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glutarimide - Wikipedia [en.wikipedia.org]

- 3. Glutarimide | C5H7NO2 | CID 70726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glutarimide [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Buy this compound (EVT-428314) | 77-03-2 [evitachem.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lenalidomide - Wikipedia [en.wikipedia.org]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Thalidomide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 20. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity and Mechanism of Action of 2,6-Piperidinediones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,6-piperidinedione core is a privileged scaffold in medicinal chemistry, forming the backbone of a class of therapeutics with profound biological activities. This technical guide provides an in-depth exploration of the biological activities and intricate mechanisms of action of 2,6-piperidinedione derivatives, with a particular focus on the renowned immunomodulatory drugs (IMiDs) – thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. This document details their molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these complex processes.

Core Biological Activities

2,6-Piperidinedione derivatives exhibit a remarkable spectrum of biological activities, primarily centered around their anti-cancer, immunomodulatory, and anti-angiogenic properties. These compounds have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.

Anti-Cancer Activity

The anti-proliferative effects of 2,6-piperidinedione derivatives have been extensively documented across various cancer cell lines. The primary mechanism involves the induction of cell cycle arrest and apoptosis in malignant cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key IMiDs in multiple myeloma cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Lenalidomide | MM.1S | ~1.5 | [1] |

| Pomalidomide | MM.1S | ~1.2 | [1] |

| Thalidomide | MM.1S | >10 | [2] |

| Lenalidomide | NCI-H929 | Micromolar range | [3] |

| Pomalidomide | NCI-H929 | Micromolar range | [3] |

Immunomodulatory Activity

A hallmark of this class of compounds is their ability to modulate the immune system. This includes the enhancement of T-cell and Natural Killer (NK) cell activity, alongside the modulation of cytokine production. IMiDs have been shown to increase the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) while inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4] Furthermore, they co-stimulate T cells, leading to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4]

Anti-Angiogenic Activity

2,6-Piperidinedione derivatives, notably thalidomide and its analogs, are potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Lenalidomide has been shown to inhibit the formation of microvessels and capillary-like cord structures by endothelial cells in a dose-dependent manner.[6] This anti-angiogenic effect is attributed, in part, to the inhibition of vascular endothelial growth factor (VEGF) signaling pathways.[7]

Mechanism of Action: The Cereblon E3 Ubiquitin Ligase Complex

The pleiotropic effects of 2,6-piperidinedione derivatives are primarily mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[8] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which also comprises DDB1, CUL4A, and ROC1.

Molecular Glue Mechanism

IMiDs act as "molecular glues," binding to a hydrophobic pocket in CRBN.[1] This binding event allosterically modulates the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment and subsequent ubiquitination of neosubstrates that are not typically targeted by this E3 ligase.

Degradation of Ikaros Family Zinc Finger Proteins (IKZF1 and IKZF3)

Two key neosubstrates targeted for degradation by the IMiD-bound CRL4^CRBN^ complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] These proteins are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of downstream targets, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in apoptosis of the malignant cells.[10]

Downstream Signaling Pathways

The degradation of IKZF1 and IKZF3 triggers a cascade of downstream signaling events that contribute to the therapeutic effects of IMiDs.

Caption: IMiD Mechanism of Action.

Experimental Protocols

Elucidating the biological activity and mechanism of action of 2,6-piperidinedione derivatives requires a suite of specialized in vitro assays. Detailed methodologies for key experiments are provided below.

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of compounds to the CRBN protein.[2][11][12][13]

Principle: The assay is a competitive binding format based on the displacement of a fluorescently labeled thalidomide analog from the CRBN protein. The change in fluorescence polarization (FP) is measured.

Materials:

-

Purified recombinant human CRBN protein

-

Fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

-

Test compounds

-

Black, low-binding 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Further dilute the compounds in Assay Buffer to the final desired concentrations.

-

Add a fixed concentration of purified CRBN protein to each well of the microplate.

-

Add the diluted test compounds or vehicle control to the wells.

-

Incubate for 30-60 minutes at room temperature.

-

Add a fixed concentration of the fluorescently labeled thalidomide to all wells.

-

Incubate for an additional 60-90 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Caption: Fluorescence Polarization Assay Workflow.

IKZF1 Degradation Assay (Western Blot)

This assay is used to visualize and quantify the degradation of the IKZF1 protein in cells treated with 2,6-piperidinedione derivatives.[14][15][16][17][18]

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, NCI-H929)

-

Cell culture medium and supplements

-

Test compounds (e.g., lenalidomide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against IKZF1 (e.g., rabbit anti-IKZF1)

-

Primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with various concentrations of the test compound or vehicle control for a specified time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against IKZF1 and the loading control antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the IKZF1 signal to the loading control to determine the extent of degradation.

Anti-Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells in vitro.[19][20][21][22][23]

Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will form a network of tube-like structures. The extent of this network formation can be quantified and used as a measure of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

Test compounds

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in a medium containing the test compounds at various concentrations or a vehicle control.

-

Seed the HUVECs onto the solidified gel.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and capture images of the tube networks using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

The 2,6-piperidinedione scaffold is a cornerstone of modern therapeutics, particularly in the realm of oncology. The discovery of Cereblon as the primary target of IMiDs has unveiled a novel mechanism of action involving the hijacking of the ubiquitin-proteasome system. This understanding has not only rationalized the pleiotropic effects of these drugs but has also paved the way for the development of novel targeted protein degraders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of molecules. As research progresses, a deeper understanding of the intricate signaling networks modulated by 2,6-piperidinedione derivatives will undoubtedly lead to the design of more potent and selective therapies for a range of diseases.

References

- 1. Step-by-Step Guide to Using Graphviz for Graph Visualization in Python - AITechTrend [aitechtrend.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory drugs (IMiDs) increase the production of IL-2 from stimulated T cells by increasing PKC-theta activation and enhancing the DNA-binding activity of AP-1 but not NF-kappaB, OCT-1, or NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beyondspringpharma.com [beyondspringpharma.com]

- 10. labs.dana-farber.org [labs.dana-farber.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. amsbio.com [amsbio.com]

- 14. academic.oup.com [academic.oup.com]

- 15. cytivalifesciences.com [cytivalifesciences.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. youtube.com [youtube.com]

- 19. ibidi.com [ibidi.com]

- 20. CliniSciences [clinisciences.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cellbiolabs.com [cellbiolabs.com]

N-substituted-4-piperidones pharmacological profile

An In-depth Technical Guide on the Pharmacological Profile of N-substituted-4-piperidones

Abstract

The N-substituted-4-piperidone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of a vast number of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, focusing on their anticancer, analgesic, antiviral, and antimicrobial properties. We present quantitative data from key studies in structured tables, detail the experimental protocols for the assays cited, and provide visual representations of critical pathways and workflows to facilitate a deeper understanding of their mechanisms and applications.

Introduction

The piperidine (B6355638) ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and natural alkaloids[1]. The 4-piperidone (B1582916) derivative, in particular, offers a synthetically accessible and versatile template for drug design[1][2]. The nitrogen atom at position 1 is a key site for substitution, allowing for the fine-tuning of steric, electronic, and physicochemical properties. This modification capability has been extensively exploited to generate libraries of compounds with diverse and potent biological activities, including analgesic, anticancer, antiviral, antimicrobial, and central nervous system effects[2][3][4]. This guide synthesizes the current knowledge on the pharmacological profile of N-substituted-4-piperidones.

Anticancer Activity

A significant area of investigation for N-substituted-4-piperidones is their potential as anticancer agents. Many derivatives, particularly 3,5-bis(arylidene)-4-piperidone analogues which are considered mimics of curcumin (B1669340), have demonstrated potent cytotoxicity against a range of human cancer cell lines[5][6][7][8].

Data Presentation: Cytotoxic Activity of N-substituted-4-piperidones

| Compound Series | N-Substituent / Key Feature | Cancer Cell Line(s) | IC50 Values (µM) | Putative Mechanism of Action |

| 1c, 1d, 1e | 3-bromophenyl groups | SW1990, MIA PaCa-2, PG-BE1, NCI-H460, SK-BR-3 | 0.82 - 1.16 | Cytotoxicity |

| Series 32 | N-carboxamides | HCT116 (colon), MCF7 (breast), A431 (skin) | Potent, often higher than 5-fluorouracil | Topoisomerase II-α inhibition |

| Series 38 | N-[3-(4-methylpiperazin-1-yl)alkyl] | HCT116 (colon), MCF7 (breast) | Potent vs. sunitinib (B231) & 5-fluorouracil | Dual Topoisomerase I and IIα inhibition |

| Compound 5c | Hydroxyl-substituted Schiff-base | HepG2 (liver) | Potent | Apoptosis induction (Bax up-regulation, Bcl-2 down-regulation)[9] |

Experimental Protocol: CCK-8/MTT Assay for Cytotoxicity

The cytotoxic activity of N-substituted-4-piperidone derivatives is commonly assessed using cell viability assays like the Cell Counting Kit-8 (CCK-8) or MTT assay[5][6].

-

Cell Seeding: Human carcinoma cells (e.g., MIA PaCa-2, MCF-7, HepG2) are seeded into 96-well plates at a specified density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) are included.

-

Incubation: The plates are incubated for a defined period, typically 24 to 72 hours.

-

Reagent Addition: After incubation, 10 µL of CCK-8 or 20 µL of MTT solution (5 mg/mL) is added to each well. The plates are incubated for an additional 1-4 hours.

-

Absorbance Reading: For CCK-8, the absorbance is read directly at 450 nm. For MTT, the medium is removed, and the formazan (B1609692) crystals are dissolved in 150 µL of DMSO before reading the absorbance at ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits cell growth by 50%) is determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Anticancer Drug Discovery Workflow

Caption: A generalized workflow for the discovery of N-substituted-4-piperidone anticancer agents.

Analgesic Activity

The 4-piperidone scaffold is integral to many potent analgesics, particularly those acting on opioid receptors. The N-substituent is critical for modulating affinity and efficacy at these receptors[10][11][12].

Data Presentation: Analgesic Potency of Piperidine Derivatives

| Compound Class | N-Substituent | Key Structural Feature | Analgesic Potency (vs. Morphine) | Receptor Target |

| Fentanyl Analogue | 2-Phenylethyl | 4-[N-(1-oxopropyl)-N-phenylamino]carboxylate | 7682x | µ-opioid |

| Fentanyl Analogue | 2-(2-Thienyl)ethyl | 4-(Methoxymethyl)-N-phenylpropanamide | 3987x | µ-opioid |

| 4,4-disubstituted piperidines | Varied | Disubstitution at C4 position | Comparable to morphine | Opiate-like, high affinity for [³H]naloxone sites[11] |

Experimental Protocol: Mouse Tail-Flick Test

This is a standard in vivo assay to screen for centrally acting analgesics[11].

-

Animal Selection: Male mice (e.g., Swiss-Webster, 20-30g) are used.

-

Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the tail.

-

Baseline Measurement: The mouse is gently restrained, and its tail is positioned over the heat source. The time taken for the mouse to "flick" its tail away from the heat (tail-flick latency) is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Drug Administration: The test compound, a vehicle control, or a standard (e.g., morphine) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Post-treatment Measurement: Tail-flick latency is measured again at set intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.

-

Data Analysis: A significant increase in tail-flick latency compared to the vehicle control group indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED₅₀ (the dose that produces the maximal effect in 50% of the animals).

Mandatory Visualization: Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade following µ-opioid receptor activation by an agonist.

Antiviral and Antimicrobial Activity

The 4-piperidone core has been incorporated into molecules targeting various pathogens.

Data Presentation: Antimicrobial and Antiviral Activity

| Compound Class | N-Substituent | Target Organism | Activity Metric | Notes |

| Purine Derivatives | N-(1-(substituted-aryl)piperidin-4-yl) | Influenza A/H1N1 | EC₅₀ lower than ribavirin (B1680618) & amantadine | Also showed anti-HIV activity[13] |

| 1,4,4-Trisubstituted Piperidines | N-benzyl | Influenza A H1N1 | Low µM activity | Acts as a hemagglutinin fusion inhibitor[14] |

| 1,4,4-Trisubstituted Piperidines | Varied | Coronavirus (HCoV-229E, SARS-CoV-2) | Low µM activity | Purportedly acts on the Mpro enzyme[15] |

| Curcuminoids | N-methyl | Streptococcus mutans, S. mitis, S. sanguinis | MIC: 250-500 µg/mL | Moderate activity against cariogenic bacteria[16][17] |

| Piperidone derivatives | Varied aryl/heteroaryl | S. aureus, E. coli, B. subtilis, P. vulgaris | Moderate activity | Synthesized via Mannich condensation[3] |

Experimental Protocol: Plaque Reduction Assay (Antiviral)

This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus.

-

Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., MDCK for influenza) is prepared in multi-well plates.

-

Virus Infection: The cells are infected with a standardized amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.

-

Compound Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Plates are incubated for 2-4 days until viral plaques (clear zones of dead cells) are visible.

-

Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), making the plaques visible for counting.

-

Data Analysis: The number of plaques in treated wells is compared to untreated control wells. The EC₅₀, the concentration that reduces the number of plaques by 50%, is calculated.

Structure-Activity Relationships (SAR)

The pharmacological profile of N-substituted-4-piperidones is highly dependent on the nature and position of substituents.

-

N-Substituent: This is a primary determinant of activity. For analgesic compounds, N-arylethyl groups like phenethyl or thienylethyl are often optimal for µ-opioid receptor affinity[10]. For antiviral activity against influenza, an N-benzyl group is a key feature[14]. In anticancer agents, the N-substituent can be varied widely to include alkyl, acyl, and complex heterocyclic moieties to modulate potency and selectivity[6][8].

-

C3/C5 Positions: In anticancer derivatives, the introduction of arylidene groups at the C3 and C5 positions is a common and effective strategy. The substitution pattern on these aryl rings (e.g., hydroxyl, bromo) significantly impacts cytotoxicity[5][9].

-

C4 Position: Modification at the C4 position is crucial for analgesic activity. The 4-anilino substitution is a hallmark of the fentanyl class of opioids. Moving from a ketone to other functionalities like esters or amides at C4 drastically alters the pharmacological profile[10][11].

Conclusion

The N-substituted-4-piperidone framework remains an exceptionally fruitful scaffold in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven ability to interact with a multitude of biological targets ensures its continued relevance. The extensive research into its anticancer, analgesic, and anti-infective properties has yielded compounds with high potency and novel mechanisms of action. Future research will likely focus on optimizing the pharmacokinetic properties of these potent leads, exploring new substitution patterns to uncover novel biological activities, and developing multi-target ligands for complex diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and bioevaluation of novel N-substituted-3,5-bis(arylidene)-4-piperidone derivatives as cytotoxic and antitumor agents with fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

The Ascendancy of Piperidione Scaffolds: A Technical Guide to Synthesis and Discovery of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidione core, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, complete with detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

I. Synthesis of Novel this compound Derivatives

The construction of the this compound ring and its subsequent derivatization are critical steps in the development of new drug candidates. Various synthetic strategies have been employed, ranging from classical condensation reactions to modern transition-metal-free approaches.

A. One-Pot Synthesis of Spirooxindolopyrrolidine-Embedded Piperidones

A highly efficient one-pot, three-component cascade reaction has been developed for the synthesis of complex spirooxindolopyrrolidine-embedded piperidones. This method offers excellent yields and high regio- and stereoselectivity.[1]

Experimental Protocol:

A mixture of an appropriate arylidene-piperidin-4-one (1.0 mmol), isatin (B1672199) (1.0 mmol), and L-proline (1.0 mmol) in methanol (B129727) (10 mL) is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold methanol, and dried under vacuum to afford the desired spirooxindolopyrrolidine-embedded piperidone. The product can be further purified by recrystallization from ethanol (B145695).[1]

B. Synthesis of 3,5-Bis(benzylidene)-4-piperidones

The Claisen-Schmidt condensation is a classical and effective method for the synthesis of 3,5-bis(benzylidene)-4-piperidones, which are known for their potent cytotoxic activities.[2]

Experimental Protocol:

To a solution of 4-piperidone (B1582916) hydrochloride monohydrate (10 mmol) and the desired aromatic aldehyde (22 mmol) in ethanol (50 mL), a 40% aqueous solution of sodium hydroxide (B78521) is added dropwise at 0°C with constant stirring. The reaction mixture is then stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with water and ethanol, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 3,5-bis(benzylidene)-4-piperidone.[2]

C. Synthesis of Piperlongumine (B1678438) Analogues

Piperlongumine, a natural product containing a this compound moiety, has garnered significant attention for its anticancer properties. Analogue synthesis is a key strategy to improve its potency and pharmacokinetic profile.

Experimental Protocol:

To a solution of the desired substituted cinnamic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C, oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) are added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then evaporated under reduced pressure to yield the crude acid chloride. In a separate flask, a solution of 5,6-dihydropyridin-2(1H)-one (1.2 eq) and triethylamine (B128534) (2.0 eq) in anhydrous DCM is prepared and cooled to 0°C. The freshly prepared acid chloride solution in DCM is added dropwise to this mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired piperlongumine analogue.[3][4]

II. Biological Evaluation of Novel this compound Derivatives

The synthesized this compound derivatives are subjected to a battery of biological assays to determine their therapeutic potential. These assays are designed to assess their cytotoxicity against cancer cell lines, their anti-inflammatory effects, and their potential as antipsychotic agents.

A. Anticancer Activity

The cytotoxic effects of novel this compound derivatives are commonly evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay.

Table 1: Cytotoxicity of Spirooxindolopyrrolidine-Embedded Piperidones against FaDu Human Hypopharyngeal Carcinoma Cells [5]

| Compound | Substitution Pattern | IC50 (µM) |

| 5a | Unsubstituted | 20.1 ± 1.5 |

| 5g | 2-Methyl | 19.5 ± 1.1 |

| Bleomycin (Standard) | - | 21.8 ± 1.8 |

Table 2: Growth Inhibitory (GI50) Activity of 3,5-Bis(benzylidene)-4-piperidone Dimers against Human Colon Cancer Cell Lines [6]

| Compound | Linker | HCT116 GI50 (µM) | HT29 GI50 (µM) |

| 3a | Oxalyl | < 1 | < 1 |

| 4a | Malonyl | < 1 | < 1 |

| 5-Fluorouracil (Standard) | - | > 100 | > 100 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

B. Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

-

RAW 264.7 macrophage cells are seeded in a 24-well plate at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

-

The cells are pre-treated with different concentrations of the test compounds for 1 hour.

-

Subsequently, the cells are stimulated with LPS (100 ng/mL) for 24 hours.

-

The cell culture supernatant is collected, and the concentration of TNF-α is measured using an ELISA kit according to the manufacturer's instructions.

-

The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control group.

C. Antipsychotic-like Activity

Animal models are employed to evaluate the potential of this compound derivatives as antipsychotic agents. The apomorphine-induced climbing test and the MK-801-induced hyperactivity test are two commonly used assays.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

-

Male Swiss albino mice are placed individually in cylindrical wire mesh cages for a 30-minute acclimatization period.

-

The test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes before the administration of apomorphine (B128758).

-

Apomorphine (1 mg/kg) is administered subcutaneously (s.c.) to induce climbing behavior.

-

The climbing behavior (all four paws on the cage wall) is observed and scored at 10, 20, and 30 minutes after apomorphine injection.

-

The ability of the test compounds to inhibit apomorphine-induced climbing is evaluated.

Experimental Protocol: MK-801-Induced Hyperactivity in Mice

-

Mice are individually placed in an open-field apparatus to habituate for 30 minutes.

-

The test compounds or vehicle are administered i.p. 30 minutes before the administration of MK-801.

-

MK-801 (0.2 mg/kg) is administered i.p. to induce hyperlocomotion.

-

The locomotor activity (distance traveled, rearing frequency, etc.) is recorded for 60 minutes using an automated activity monitoring system.

-

The reversal of MK-801-induced hyperactivity by the test compounds is assessed.

III. Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. Visualizing the complex signaling pathways and the experimental workflows can provide valuable insights.

A. Signaling Pathways

Many this compound derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and PI3K/Akt.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of a this compound derivative.

Caption: PI3K/Akt signaling pathway and the inhibitory action of a this compound derivative.

B. Experimental Workflow

The discovery of novel this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: A generalized experimental workflow for the discovery of novel this compound derivatives.

IV. Conclusion

The this compound scaffold remains a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the generation of diverse libraries of this compound derivatives. The detailed biological evaluation protocols are essential for identifying lead compounds with potent and selective activities. Furthermore, a deeper understanding of the underlying signaling pathways will facilitate the rational design of next-generation this compound-based drugs with improved efficacy and safety profiles. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery through the exploration of novel this compound chemistry.

References

- 1. Regio and stereoselective synthesis of anticancer spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids derived from one-pot cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies | MDPI [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Senolytic activity of piperlongumine analogues: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regio and stereoselective synthesis of anticancer spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids derived from one-pot cascade protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Piperidione Analogs in Forging Complex Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alkaloids, a diverse and pharmacologically significant class of natural products, presents a formidable challenge in organic chemistry. The intricate stereochemistry and complex ring systems inherent to these molecules necessitate elegant and efficient synthetic strategies. Among the various building blocks employed, piperidione analogs have emerged as exceptionally versatile and powerful precursors for the construction of a wide array of alkaloid frameworks. This technical guide provides a comprehensive overview of the use of this compound analogs in alkaloid synthesis, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing the core synthetic pathways.

The Versatility of the this compound Scaffold

Piperidones, cyclic ketones containing a piperidine (B6355638) ring, and their dione (B5365651) counterparts (piperidinediones or glutarimides) offer a unique combination of reactivity and structural pre-organization that makes them ideal starting points for alkaloid synthesis. The carbonyl group(s) provide a handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductions, while the nitrogen atom allows for the introduction of various substituents and facilitates key cyclization reactions. The six-membered ring itself serves as a pre-formed scaffold for one of the most common heterocyclic cores in alkaloids.

Key this compound Analogs and Their Applications in Alkaloid Synthesis

2,6-Piperidinedione (Glutarimide) Derivatives

Glutarimide (B196013) and its derivatives are particularly valuable precursors for the synthesis of alkaloids containing a substituted piperidine ring. The two carbonyl groups can be selectively manipulated to introduce functionality and build complex polycyclic systems.

A common strategy involves the Michael addition of various nucleophiles to α,β-unsaturated glutarimide derivatives, followed by intramolecular cyclization. For instance, the synthesis of certain quinolizidine (B1214090) and indolizidine alkaloids utilizes this approach.

Table 1: Synthesis of Piperidine-2,6-dione Derivatives [1]

| Entry | Primary Amine | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | 3-nitroaniline | ZnCl₂ | 1 | 88 |

| 2 | 2-nitro, 4-chloroaniline | ZnCl₂ | 1 | 88 |

| 3 | α-naphthylamine | ZnCl₂ | 1 | 90 |

| 4 | 2-aminoazobenzene | ZnCl₂ | 1 | 92 |

| 5 | Aniline | ZnCl₂ | 1 | 92 |

4-Piperidone (B1582916) Derivatives

4-Piperidones are arguably one of the most widely employed classes of this compound analogs in alkaloid synthesis. Their symmetrical nature and the reactivity of the C-4 carbonyl group allow for a diverse range of synthetic elaborations. A classic example is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that assembles the 4-piperidone ring from an aldehyde, a β-ketoester, and an amine.[2]

Table 2: Enantioselective Synthesis of Tobacco Alkaloids from a Chiral Piperidine Precursor [3]

| Alkaloid | Number of Steps | Overall Yield (%) |

| (S)-Nornicotine | 5 | 70 |

| (S)-Nicotine | 6 | 65 |

| (S)-Anatabine | 8 | 30 |

| (S)-N-Methylanatabine | 8 | 25 |

| (S)-Anabasine | 8 | 35 |

| (S)-N-Methylanabasine | 8 | 25 |

Experimental Protocols

General Procedure for the Synthesis of 1-Substituted Piperidine-2,6-diones[1]

A mixture of glutaric acid (0.01 mol) and thionyl chloride (0.02 mol) is warmed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The appropriate primary amine (0.01 mol) is then added, and the reaction mixture is refluxed for 1 hour. After cooling, the reaction mixture is washed with 50% HCl to remove any unreacted primary amine, followed by a water wash. The crude product is purified by recrystallization from a 1:1 ethanol/water mixture.

Synthesis of Ethyl non-1-ynoate (Precursor for Microcosamine A)[4]

To a solution of 1-octyne (B150090) (5.5 g, 50 mmol) in dry THF (100 mL) at -78 °C is added n-BuLi (24 mL, 2.5 M in hexanes, 60 mmol) dropwise. The solution is stirred for 1 hour at the same temperature before adding ethyl chloroformate (5.5 mL, 60 mmol) in THF (15 mL) at -78 °C. The reaction mixture is stirred at that temperature for 1 hour and then warmed to 0 °C. After stirring for 1 hour at 0 °C, the reaction is quenched with a saturated aqueous NH₄Cl solution (50 mL). The aqueous layer is separated and extracted with Et₂O (2 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Flash chromatography of the crude product over silica (B1680970) gel (hexanes/EtOAc 98:2) affords the title compound (5.5 g, 65%) as a colorless oil.

Total Synthesis of Dysidone A[5]

The total synthesis of dysidone A was achieved in 5 steps with an overall yield of 10.6%, starting from piperidine. A key step involves a PIDA/I₂-mediated dual C(sp³)–H bond oxygenation.[4]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic strategies for utilizing this compound analogs in alkaloid synthesis.

Caption: Petrenko-Kritschenko 4-Piperidone Synthesis.

Caption: General Synthesis of Alkaloids from Glutarimide.

Caption: Key Steps in the Total Synthesis of Microcosamine A.

Conclusion

This compound analogs represent a cornerstone in the synthetic chemist's toolbox for the construction of complex alkaloids. Their inherent reactivity and structural features provide a robust platform for the development of both classical and novel synthetic methodologies. The ability to introduce chirality and build intricate polycyclic systems from relatively simple this compound precursors underscores their importance in natural product synthesis and drug discovery. As synthetic methods continue to evolve, the strategic application of this compound analogs will undoubtedly lead to the efficient and elegant synthesis of even more complex and biologically significant alkaloids in the future.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 3. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Modeling of Piperidione Receptor Binding Affinity

Abstract

The piperidione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of biological receptors.[1] Predicting the binding affinity of novel this compound derivatives is a critical step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and experimental testing. In silico modeling offers a powerful, cost-effective, and rapid approach to estimate ligand-receptor binding affinity, thereby accelerating the design-test-analyze cycle. This technical guide provides an in-depth overview of the core computational methodologies for modeling this compound-receptor interactions, including molecular docking, molecular dynamics simulations, and free energy perturbation. It details experimental protocols for validation, presents quantitative binding data for representative compounds, and illustrates key workflows and pathways using standardized visualizations to bridge computational theory with experimental practice.

Introduction to the this compound Scaffold

The piperidine (B6355638) ring and its oxidized form, this compound, are heterocyclic motifs frequently incorporated into the design of centrally active agents and other therapeutics.[1][2] Their prevalence is due to the scaffold's ability to adopt well-defined three-dimensional conformations that can present substituents to receptor binding pockets in a sterically and electrostatically favorable manner.[1] Furthermore, the basic nitrogen atom in the piperidine ring is often protonated at physiological pH, allowing it to form crucial ionic interactions with acidic residues in receptor active sites.[3]

Computational modeling has become indispensable in drug discovery for its ability to predict how these molecules will interact with their targets.[4][5] By simulating the binding process at an atomic level, these methods provide insights into the molecular determinants of affinity and selectivity, guiding the rational design of more potent and specific drug candidates.[4][6]

Key Receptor Targets for this compound Ligands

This compound-based compounds are known to interact with a diverse range of protein targets, particularly within the central nervous system.[3] A prominent example is the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein involved in cellular stress responses and the modulation of various ion channels and signaling pathways.[2][7] S1R is a significant target for neuropsychiatric and neurodegenerative disorders.[7]

The Sigma-1 Receptor (S1R) Signaling Pathway

The S1R is not a classical cell surface receptor but an endoplasmic reticulum (ER) chaperone protein that translocates to different cellular compartments upon ligand binding or cellular stress. It modulates the function of other proteins, such as ion channels and kinases, through direct protein-protein interactions. A simplified representation of its modulatory role is depicted below.

In Silico Methodologies for Binding Affinity Prediction

A multi-tiered approach, ranging from rapid screening methods to more rigorous and computationally expensive calculations, is typically employed to predict binding affinity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The primary goal is to generate a series of possible binding poses and then use a scoring function to rank them, with the top-ranked pose representing the most likely binding mode. The scoring function provides a qualitative or semi-quantitative estimate of binding affinity (e.g., a docking score in kcal/mol).[9]

Typical Workflow:

-

Preparation: Obtain 3D structures of the receptor (often from the Protein Data Bank) and the this compound ligand. Prepare the receptor by adding hydrogens, assigning charges, and removing water molecules. Generate a low-energy 3D conformation of the ligand.

-

Grid Generation: Define the binding site (active site) on the receptor where the ligand is expected to bind.

-

Docking: The docking algorithm samples a large number of orientations and conformations of the ligand within the defined binding site.

-

Scoring & Analysis: Each generated pose is evaluated using a scoring function that approximates the binding free energy. The resulting poses are clustered and ranked to identify the most favorable binding mode.[6]

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations introduce flexibility and the effects of solvent to provide a more dynamic and realistic view of the ligand-receptor complex.[10] MD simulations are often used to refine the poses obtained from docking and to assess the stability of the ligand in the binding pocket over time (e.g., nanoseconds to microseconds).[11] Binding free energy can be estimated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Free Energy Perturbation (FEP)

FEP is a rigorous and computationally intensive method for calculating the relative binding free energy (ΔΔG) between two similar ligands (e.g., this compound analogs).[12] The method involves creating a non-physical, alchemical pathway to "mutate" one ligand into another, both in the solvated state and when bound to the receptor. The difference in the free energy of these two transformations yields a highly accurate prediction of the difference in binding affinity.[13] FEP is considered one of the most accurate methods for guiding lead optimization.[13]

Quantitative Data Presentation: this compound Analogs at S1R

Structure-Activity Relationship (SAR) studies provide valuable quantitative data for training and validating in silico models. The table below summarizes the binding affinities (Ki) of a series of piperidine/piperazine-based compounds for the Sigma-1 Receptor, demonstrating how small structural modifications can significantly impact binding.

| Compound ID | Core Scaffold | R1 Substituent | S1R Binding Affinity (Ki, nM)[7] |

| Haloperidol | Piperidine | p-fluorobenzoyl | 2.5 |

| Compound 1 | Piperidine | 4-phenylpiperazin-1-yl-ethanone | 3.2 |

| Compound 2 | Piperidine | 4-phenylpiperazin-1-yl-propanone | 14.0 |

| Compound 3 | Piperidine | 4-benzoylpiperazin-1-yl-ethanone | 10.0 |

| Compound 4 | Piperazine | Benzyl | > 10,000 |

| Compound 5 | Piperidine | Benzyl | 1531 |

Data synthesized from a study on piperidine/piperazine-based compounds, highlighting the importance of the core scaffold and substituents in achieving high affinity for the Sigma-1 Receptor.[7]

Experimental Validation and Protocols

Computational predictions must be validated through experimental assays to confirm their accuracy and relevance.[14] The radioligand binding assay is a gold standard for determining the affinity of a ligand for a receptor.[15]

Protocol: Radioligand Competition Binding Assay

This assay measures the affinity of a non-labeled test compound (e.g., a novel this compound derivative) by quantifying its ability to compete with a radioactively labeled ligand of known affinity for binding to the target receptor.[16][17]

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., from CHO cells transfected with S1R).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-(+)-pentazocine for S1R).

-

Test Compound: The unlabeled this compound derivative of interest, prepared in a series of dilutions.

-

Assay Buffer: A buffer solution appropriate for maintaining receptor integrity (e.g., Tris-HCl).

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To quantify radioactivity.

Methodology:

-

Incubation Setup: In a series of tubes or a microplate, combine the receptor source, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[16]

-

Total and Nonspecific Binding:

-

Total Binding: Tubes containing only the receptor and radioligand.

-

Nonspecific Binding (NSB): Tubes containing receptor, radioligand, and a saturating concentration of a known, unlabeled ligand to block all specific binding sites.[16]

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Separation: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through. Wash the filters quickly with ice-cold assay buffer to remove any remaining free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each test compound concentration: Specific Binding = Total Binding - Nonspecific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Conclusion

In silico modeling is an essential component of modern drug discovery for this compound-based ligands. Methodologies ranging from high-throughput molecular docking to high-accuracy free energy perturbation provide critical insights into receptor binding affinity and guide the rational design of novel therapeutics. When tightly integrated with experimental validation, these computational approaches significantly de-risk and accelerate the path from initial hit to lead optimization. The continued development of computational power, improved force fields, and advanced algorithms will further enhance the predictive power of these models, solidifying their role in the future of pharmaceutical research.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. ijritcc.org [ijritcc.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Computational Techniques in Binding Affinity Prediction of Drugs: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular dynamics and experimental evaluation of piperine as a potential mTOR inhibitor in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Free-energy perturbation - Wikipedia [en.wikipedia.org]

- 13. schrodinger.com [schrodinger.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Piperidione Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidione core, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a diverse array of bioactive compounds targeting a wide range of therapeutic areas. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their application as anticancer agents, inhibitors of the MDM2-p53 protein-protein interaction, and peroxisome proliferator-activated receptor (PPAR) agonists. Detailed experimental protocols for key biological assays are provided, alongside visualizations of critical pathways and workflows to facilitate a deeper understanding of the underlying principles.

This compound Derivatives as Anticancer Agents

The this compound moiety has been extensively explored in the design of novel anticancer agents. SAR studies have revealed that modifications at various positions of the this compound ring, as well as the nature of the substituents, significantly influence their cytotoxic and antiproliferative activities.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Furfurylidene 4-Piperidone (B1582916) Analogs [1]

| Compound | R | Cell Line | IC50 (µM) |

| 2a | H | Molt-4 | >100 |

| 2d | 4-Cl | Molt-4 | 15.6 |

| 3d | 4-Cl | Molt-4 | 12.8 |

| 5-Fluorouracil (Standard) | - | Molt-4 | 25.3 |

Table 2: Anticancer Activity of Piperidine (B6355638) Derivatives against Various Cancer Cell Lines [2]

| Compound | Cell Line | GI50 (µg/mL) |

| 1 | PC-3 | 6.3 |

| 25 | PC-3 | 6.4 |

| 16 | 786-0 | 0.4 |

| Doxorubicin (Standard) | PC-3 | 0.8 |

| Doxorubicin (Standard) | 786-0 | 1.2 |

Experimental Protocols

A general method for the synthesis of furfurylidene 4-piperidone analogs involves the Claisen-Schmidt condensation.

-

Materials: Substituted benzaldehydes, 4-piperidone, ethanol (B145695), aqueous sodium hydroxide (B78521).

-

Procedure:

-

A solution of the appropriate substituted benzaldehyde (B42025) (1 mmol) and 4-piperidone (1 mmol) in ethanol (10 mL) is prepared.

-

Aqueous sodium hydroxide (10%) is added dropwise to the solution with constant stirring at room temperature.

-

The reaction mixture is stirred for 24-48 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials: Cancer cell lines, culture medium, this compound compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol), 96-well plates, microplate reader.

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Workflow for determining cell viability using the MTT assay.

Piperidinone-Based Inhibitors of the MDM2-p53 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. Piperidinone-based compounds have emerged as potent inhibitors of this protein-protein interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activity of piperidinone derivatives against the MDM2-p53 interaction, presented as IC50 values.

Table 3: Inhibitory Activity of Piperidinone Derivatives against MDM2-p53 Interaction [4][5]

| Compound | HTRF IC50 (µM) | SJSA-1 EdU IC50 (µM) |

| 1 (AM-8553) | 0.0011 | 0.073 |

| 6 | 0.005 | 0.28 |

| 7 | 0.003 | 0.25 |

| 14 | 0.005 | 0.26 |

| 15 | 0.004 | 0.21 |

| 23 | 0.008 | 0.094 |

Experimental Protocols

The synthesis of these complex piperidinone derivatives often involves multi-step reaction sequences. A representative key step is the alkylation of a piperidinone intermediate.

-

Materials: Piperidinone intermediate, appropriate alkyl halide, base (e.g., sodium hydride), aprotic solvent (e.g., DMF).

-

Procedure:

-

To a solution of the piperidinone intermediate in the aprotic solvent, add the base at 0°C.

-

Stir the mixture for 30 minutes.

-

Add the alkyl halide and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product using column chromatography.

-

This assay is used to measure the inhibition of the MDM2-p53 interaction.

-

Materials: Recombinant MDM2 protein, p53-derived peptide, HTRF donor and acceptor reagents.

-

Procedure:

-

In a 384-well plate, mix the MDM2 protein, p53 peptide, and the test compound.

-

Add the HTRF donor and acceptor reagents.

-

Incubate the plate at room temperature.

-

Measure the fluorescence at two different wavelengths to determine the HTRF ratio.

-

Calculate the percent inhibition and determine the IC50 value.

-

Caption: Inhibition of the MDM2-p53 interaction by piperidinone compounds.

Piperidine Derivatives as PPARγ Agonists